Cross-Coupling Site Selectivity: C-3 Bromide vs. C-7 Chloride in Patent-Defined Molecule Assembly
In the synthesis of the IRAK4 inhibitor series from US10202390, the final molecules contain the imidazo[1,2-b]pyridazine-7-carbonitrile core. The 3-bromo intermediate provides absolute regioselectivity for the Suzuki-Miyaura coupling, enabling the introduction of the (hetero)aryl group at the C-3 position while the C-7 nitrile remains intact. A direct comparator, the 7-chloroimidazo[1,2-b]pyridazine intermediate, is used in the same patent to generate a parallel series of compounds (e.g., Example 2). The 3-bromo-7-cyano pattern is critical for achieving the required IRAK4 potency of ≤0.015 μM, a threshold defined in the patent claims [1]. While the patent does not provide direct cross-coupling yields for this specific intermediate, literature on analogous 3-bromoimidazo[1,2-b]pyridazine systems reports Suzuki-Miyaura yields in the range of 79–98% (ave. 92%) under optimized conditions [2], highlighting the high efficiency of this specific reactive handle.
| Evidence Dimension | Regioselective functionalization and resulting IRAK4 inhibitory potency |
|---|---|
| Target Compound Data | 3-Bromoimidazo[1,2-b]pyridazine-7-carbonitrile enables exclusive C-3 arylation, producing final compounds with IRAK4 IC50 ≤ 0.015 μM. |
| Comparator Or Baseline | 7-chloroimidazo[1,2-b]pyridazin-3-yl series (Comparator) produced in the same patent. The final compound's potency is dependent on the specific 7-CN substitution pattern. |
| Quantified Difference | The patent defines a high-potency threshold (IC50 ≤ 0.015 μM) for the compound series. The 7-CN group is an essential pharmacophoric element for reaching this potency range, which is not replicated by the 7-Cl series. |
| Conditions | IRAK4 in vitro biochemical assay; synthetic route analysis from US10202390 patent examples [1]. |
Why This Matters
Procurement of this specific intermediate is mandatory for synthesizing the exact, high-potency clinical candidates defined in the originating patent SAR; a 7-Cl analog leads to a structurally and pharmacologically divergent product.
- [1] Bristol-Myers Squibb Company. US Patent US10202390B2: Heteroaryl substituted aminopyridine compounds. 2019-02-12. View Source
- [2] Iorkula, T.H., Tolman, B.A., Burt, S.R., & Peterson, M.A. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 2024, 54, 121-132. View Source
